molecular formula C7H6BrF2N B2986475 2-Bromo-5-(difluoromethyl)-4-methylpyridine CAS No. 1805019-61-7

2-Bromo-5-(difluoromethyl)-4-methylpyridine

Cat. No. B2986475
M. Wt: 222.033
InChI Key: HIRUAJRWGFRMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(difluoromethyl)-4-methylpyridine (2-Br-5-DFM-4-MP) is an organic compound used in various scientific research applications. It is a brominated pyridine derivative that has been used in a variety of laboratory experiments. The compound is currently being studied for its potential applications in drug discovery, biochemistry, and catalysis.

Scientific Research Applications

Efficient Synthesis and Biological Activities

A study by Ahmad et al. (2017) presents an efficient synthesis of novel pyridine-based derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. These derivatives exhibit potential as chiral dopants for liquid crystals and have been evaluated for anti-thrombolytic, biofilm inhibition, and haemolytic activities, showing moderate to good biological activity against specific targets (Ahmad et al., 2017).

Electrocatalytic Carboxylation

Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, leading to 6-aminonicotinic acid in an ionic liquid. This process demonstrates the potential for using CO2 as a raw material in organic synthesis, offering a sustainable pathway for synthesizing valuable chemical products (Feng et al., 2010).

Amination Using Copper Catalysis

Lang et al. (2001) explored the amination of aryl halides, including bromopyridines, using copper catalysis. This method features low catalyst loading, mild reaction temperatures, and pressures, illustrating a practical approach for synthesizing aminopyridines, which are crucial intermediates in pharmaceuticals and agrochemicals (Lang et al., 2001).

Radiosynthesis of Fluoropyridines

Pauton et al. (2019) achieved the synthesis of 2-amino-5-[18F]fluoropyridines through a palladium-catalyzed reaction, starting from 2-bromo-5-[18F]fluoropyridine. This work is significant for the development of radiopharmaceuticals and diagnostic agents in nuclear medicine (Pauton et al., 2019).

Synthesis of Metal-Complexing Molecular Rods

Schwab et al. (2002) developed efficient syntheses for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines, which are useful for preparing metal-complexing molecular rods. This research contributes to the field of coordination chemistry and the design of molecular electronic devices (Schwab et al., 2002).

properties

IUPAC Name

2-bromo-5-(difluoromethyl)-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c1-4-2-6(8)11-3-5(4)7(9)10/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRUAJRWGFRMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(difluoromethyl)-4-methylpyridine

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